1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
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Overview
Description
1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a synthetic organic compound that features both sulfonyl and azetidine functional groups
Preparation Methods
The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multi-step organic reactions. The preparation begins with the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine involves its interaction with molecular targets, which may include enzymes or receptors. The sulfonyl groups can participate in various binding interactions, while the azetidine ring may confer specific conformational properties that influence the compound’s activity. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds to 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine include other sulfonyl-azetidine derivatives These compounds may share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c16-15-6-2-1-4-12(15)10-24(20,21)17-8-14(9-17)23(18,19)11-13-5-3-7-22-13/h1-7,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFQSXMLDIFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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